ManNAz can be taken up by living cells and incorporated into newly synthesized glycans. This allows researchers to label specific glycans with the azide group, which can then be detected using various techniques []. This metabolic labeling approach is particularly useful for studying the dynamics and trafficking of glycans within cells.
The azide group on ManNAz can participate in specific chemical reactions with other functional groups, such as alkyne or phosphine. These "click reactions" are bioorthogonal, meaning they occur efficiently in living cells without interfering with normal cellular processes []. This allows researchers to attach various probes (fluorophores, biotin, etc.) to the ManNAz-labeled glycans, enabling visualization, purification, and further analysis of these molecules.
Here are some specific research applications of ManNAz:
By labeling specific glycans with ManNAz, researchers can investigate their role in various cellular processes. For example, ManNAz has been used to study the role of glycans in cancer progression, viral infection, and neurodegenerative diseases [, , ].
The ability to target specific glycans with ManNAz and bioorthogonal chemistry holds promise for developing novel therapeutics. Researchers are exploring the use of ManNAz-labeled probes to deliver drugs or imaging agents to specific cell types based on their glycan signature [].
N-Azidoacetylmannosamine, commonly referred to as ManNaz, is a synthetic monosaccharide with the chemical formula C₈H₁₄N₄O₆ and a molecular weight of 246.22 g/mol. It features an azide functional group, which is a nitrogen-rich group that is not typically found in biological systems, making it particularly useful for bioorthogonal chemistry applications. The compound is characterized by its ability to participate in selective labeling and imaging of biomolecules, thus facilitating various biochemical studies and applications in glycoscience .
ManNaz exhibits significant biological activity due to its structural similarity to natural sugars. Its incorporation into cellular pathways allows for:
The synthesis of N-Azidoacetylmannosamine typically involves:
This multi-step synthesis allows for the production of high-purity ManNaz suitable for research applications .
ManNaz has diverse applications in various fields:
Studies involving ManNaz have focused on its interactions with various biomolecules:
Several compounds share structural similarities with N-Azidoacetylmannosamine. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Acetylmannosamine | Similar backbone | Lacks azide group; naturally occurring |
N-Acetylneuraminic Acid | Similar sugar structure | Commonly found in sialic acids |
N-Azidoacetylgalactosamine | Structural similarity | Contains galactose instead of mannose |
ManNaz's unique feature lies in its azide group, which enables bioorthogonal reactions that are not possible with other similar compounds. This makes it particularly valuable for applications requiring selective labeling without interference from endogenous compounds .